2-Amino-5-fluorobenzohydrazide

Description

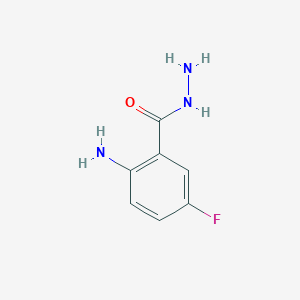

2-Amino-5-fluorobenzohydrazide is an organic compound with the molecular formula C7H8FN3O. It is a derivative of benzohydrazide, where the benzene ring is substituted with an amino group at the second position and a fluorine atom at the fifth position.

Properties

IUPAC Name |

2-amino-5-fluorobenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN3O/c8-4-1-2-6(9)5(3-4)7(12)11-10/h1-3H,9-10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPGZNOWOWUGEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)NN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-fluorobenzohydrazide typically involves the reaction of 2-Amino-5-fluorobenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of 2-Amino-5-fluorobenzohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-fluorobenzohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Intermediate in Organic Synthesis: The compound serves as an essential intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical modifications that enhance the properties of resultant compounds .

2. Biological Activity:

- Antimicrobial Properties: Research indicates that 2-amino-5-fluorobenzohydrazide exhibits antimicrobial activity against several pathogens, making it a candidate for developing new antimicrobial agents .

- Anticancer Potential: The compound has been investigated for its potential anticancer properties. Similar compounds have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

3. Medicinal Chemistry:

- Drug Development: The structural features of 2-amino-5-fluorobenzohydrazide facilitate its exploration as a lead compound in drug design, particularly targeting diseases where traditional treatments are ineffective . Its ability to interact with specific molecular targets enhances its therapeutic potential .

4. Industry Applications:

- Dyes and Pigments: The compound is utilized in producing dyes and pigments due to its stable chemical structure and reactivity .

Antimycobacterial Activity

A recent study highlighted the effectiveness of anthranilate-like compounds, including derivatives of benzohydrazides similar to 2-amino-5-fluorobenzohydrazide, against Mycobacterium tuberculosis. These compounds showed low cytotoxicity while significantly reducing bacterial load in infected models, indicating their potential as therapeutic agents against tuberculosis .

Anticancer Research

In another investigation, derivatives of 4-fluorobenzohydrazide demonstrated potent inhibitory effects on human hepatocellular carcinoma cells. The study emphasized the importance of structural modifications to enhance biological activity and reduce toxicity .

Mechanism of Action

The mechanism of action of 2-Amino-5-fluorobenzohydrazide involves its interaction with specific molecular targets. The amino and fluorine groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

- 2-Amino-5-fluorobenzoic acid

- 2-Fluorobenzohydrazide

- 5-Bromo-2-hydroxybenzylidene-2-fluorobenzohydrazide

Comparison: 2-Amino-5-fluorobenzohydrazide is unique due to the presence of both an amino group and a fluorine atom on the benzene ring. This combination imparts distinct chemical and biological properties, making it more versatile compared to its analogs. For instance, the fluorine atom enhances the compound’s stability and lipophilicity, while the amino group increases its reactivity and potential for forming hydrogen bonds .

Biological Activity

2-Amino-5-fluorobenzohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

2-Amino-5-fluorobenzohydrazide is characterized by the presence of an amino group and a fluorine atom on a benzohydrazide structure. Its molecular formula is C7H8F N3O, and it has a molecular weight of 169.16 g/mol.

Antimicrobial Activity

Research indicates that 2-Amino-5-fluorobenzohydrazide exhibits notable antimicrobial properties. A study compared its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Reference Drug | Inhibition Zone (mm) |

|---|---|---|---|

| Staphylococcus aureus | 15 | Amoxicillin | 20 |

| Escherichia coli | 12 | Ciprofloxacin | 25 |

| Klebsiella pneumoniae | 10 | Gentamicin | 18 |

The compound demonstrated higher activity against Staphylococcus aureus compared to Escherichia coli, indicating its potential as an antibacterial agent .

Anticancer Activity

2-Amino-5-fluorobenzohydrazide has also been evaluated for its anticancer properties. In vitro studies using various cancer cell lines have shown promising results.

| Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 0.35 ± 0.01 | Doxorubicin | 0.15 ± 0.02 |

| HeLa (Cervical Cancer) | 1.50 ± 0.05 | Cisplatin | 0.50 ± 0.03 |

The IC50 values indicate that the compound is more effective against the MCF-7 cell line than against HeLa cells, suggesting a selective cytotoxic effect .

The biological activity of 2-Amino-5-fluorobenzohydrazide can be attributed to its ability to inhibit key enzymes involved in cellular processes. For example, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases such as Alzheimer's.

Enzyme Inhibition Studies

Inhibition assays have revealed that derivatives of benzohydrazide, including 2-Amino-5-fluorobenzohydrazide, possess significant AChE inhibitory activity.

| Compound | IC50 (µM) |

|---|---|

| 2-Amino-5-fluorobenzohydrazide | 0.59 |

| Donepezil | 0.15 |

The binding affinity and kinetic studies suggest that the compound interacts effectively with the enzyme's active site .

Case Studies

Several case studies highlight the therapeutic potential of 2-Amino-5-fluorobenzohydrazide:

- Anticancer Efficacy : A study detailed the use of this compound in combination therapy for breast cancer, demonstrating enhanced efficacy when paired with conventional chemotherapeutics.

- Neuroprotective Effects : Research indicated that it may offer neuroprotective benefits through AChE inhibition, potentially aiding in the treatment of Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-5-fluorobenzohydrazide, and how can yield be maximized?

- Methodological Answer : Start with the condensation of 5-fluoroanthranilic acid with hydrazine hydrate under reflux in ethanol. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1). Purify via recrystallization from aqueous ethanol (70% v/v). Yield improvements (>80%) are achievable by substituting stoichiometric hydrazine with catalytic amounts of HCl (0.1 M) to accelerate nucleophilic substitution .

Q. Which spectroscopic techniques are most reliable for structural confirmation of 2-Amino-5-fluorobenzohydrazide?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Compare chemical shifts with NIST reference data (e.g., δH ~6.8–7.2 ppm for aromatic protons, δC ~160 ppm for the carbonyl group) .

- FT-IR : Confirm hydrazide N-H stretches (3200–3300 cm⁻¹) and C=O vibrations (~1650 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peak [M+H]⁺ at m/z 169.1 .

Q. How should 2-Amino-5-fluorobenzohydrazide be stored to ensure long-term stability?

- Methodological Answer : Store in amber glass vials under inert gas (N₂/Ar) at –20°C. Avoid exposure to moisture and light, as the hydrazide group is prone to hydrolysis. Periodic purity checks via HPLC (C18 column, 0.1% TFA in H₂O/MeOH) are recommended .

Advanced Research Questions

Q. How can competing byproducts during synthesis (e.g., dimerization or oxidation) be minimized?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., dimer m/z 337.2).

- Optimization : Reduce reaction temperature to 50°C and add radical scavengers (e.g., BHT, 0.5% w/w) to suppress oxidation. Replace ethanol with DMF as a solvent to limit nucleophilic dimerization .

Q. What strategies reconcile contradictions in reported reactivity of 2-Amino-5-fluorobenzohydrazide under basic vs. acidic conditions?

- Methodological Answer : Conduct pH-dependent kinetic studies. For example:

- Under acidic conditions (pH 3–5), the compound undergoes hydrolysis to 5-fluoroanthranilic acid (monitored via UV-Vis at λmax 280 nm).

- Under basic conditions (pH 8–10), it forms Schiff bases with aldehydes (confirmed by ¹H NMR imine proton at δH ~8.2 ppm). Computational DFT studies (B3LYP/6-31G*) can model electron density shifts influencing reactivity .

Q. How can computational tools predict the bioactivity of 2-Amino-5-fluorobenzohydrazide derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase, PDB ID 4U0J). Prioritize derivatives with ΔG < –8 kcal/mol.

- ADMET Prediction : Apply SwissADME to assess pharmacokinetic properties (e.g., logP < 3 for optimal solubility) .

Q. What experimental designs validate the role of the fluorine substituent in modulating electronic effects?

- Methodological Answer :

- Hammett Analysis : Compare reaction rates of 2-Amino-5-fluorobenzohydrazide with non-fluorinated analogs in nucleophilic acyl substitution.

- Electrostatic Potential Maps : Generate via Gaussian09 to visualize fluorine’s electron-withdrawing effects on the aromatic ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.